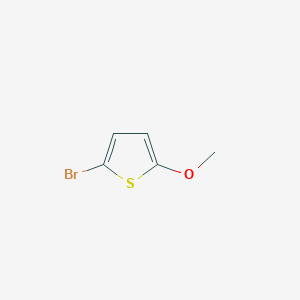

2-溴-5-甲氧基噻吩

描述

Autopolymerization of 2-Bromo-3-Methoxythiophene

The autopolymerization of 2-bromo-3-methoxythiophene has been studied to understand the reaction products and estimate the polymer structure. The polymerization reaction mechanism was found to occur in multiple steps, with hydrogen bromide gas acting as both a catalyst and an acid, leading to the cleavage of the methoxy group and the formation of methyl bromide gas as a side reaction. This study provides valuable insights for designing monomers for new polymer materials through autopolymerization .

Spontaneous Combustion and Reaction Pathways

Quantum chemical calculations have been employed to investigate the reaction pathways and energetics of the dimerization and trimerization reactions of 2-bromo-3-methoxythiophene. The study suggests that the spontaneous combustion of the liquid compound is due to the formation of large oligomers following the initial dimer or trimer formation. The calculated activation energies indicate that these reactions can occur at room temperature .

Bromination Kinetics

The kinetics of bromination of 2-methoxycarbonyl derivatives of thiophene, among other heterocycles, have been compared to those of benzene derivatives. The study found that the relative rates for bromination at the α-position of 2-methoxycarbonylthiophene are significant, providing insights into the reactivity of these compounds in electrophilic substitution reactions .

Synthesis and Photochromic Properties

New asymmetric dihetarylethenes based on 5-methoxy-1,2-dimethylindole and 5-(4-bromophenyl)-2-methylthiophene have been synthesized, exhibiting photochromic and fluorescent properties in solution. The study highlights the impact of substituting the thiophene fragment on the photochromic properties of furan-2,5-dione derivatives .

Photolysis of Brominated Compounds

The photolysis of 1-bromo-2,2-bis(p-methoxyphenyl)ethene has been investigated, revealing the formation of various photoproducts and providing insights into the reaction mechanisms under UV irradiation. This study contributes to the understanding of the photodecomposition of brominated compounds .

Catalytic Oxidation

The liquid-phase catalytic oxidation of 2-methoxymethylthiophene has been explored, with the principal products identified as 2-formylthiophene and methylthiophene-2-carboxylate. The study provides information on the influence of reaction conditions on the product composition .

Regioselective Nucleophilic Substitution

The regioselective nucleophilic substitution of 5-bromo-2-methoxytropone with various nucleophiles has been examined, leading to the formation of 2-O- and 2-N-substituted troponoids. The study demonstrates the selectivity of the substitution reactions and the potential for synthesizing diverse troponoid derivatives .

科学研究应用

Autopolymerization of 2-Bromo-3-Methoxythiophene

- Summary of the Application : The study of the physical and chemical properties of thiophene derivatives, including 2-Bromo-5-methoxythiophene, has received much attention because they are incorporated in natural products, medicines, functional materials, and photoresponsive dyes . In this particular study, the autopolymerization reaction of 2-bromo-3-methoxythiophene was analyzed .

- Methods of Application or Experimental Procedures : The products and reaction mechanism of the polymerization reaction of 2-bromo-3-methoxythiophene were analyzed by investigating the gas, liquid, and solid states using UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy .

- Results or Outcomes : The study found a side reaction of the autopolymerization reaction and estimated that the polymerization reaction mechanism occurred in multiple steps . When brominated alkoxythiophene was used as a monomer, hydrogen bromide gas was generated to act not only as a catalyst of the polymerization reaction but also as an acid to cleave the alkoxyl group . The results provide useful information for the design of monomers via autopolymerization .

Transition Metal Catalyzed Synthesis of Thiophene-Based Polymers

- Summary of the Application : Thiophene-based conjugated polymers have exceptional optical and conductive properties, making them a center of attention for researchers . They have been applied as building blocks in the fields of dyes, pharmaceuticals, agrochemicals, etc .

- Methods of Application or Experimental Procedures : The synthesis of these polymers often involves nickel- and palladium-based protocols . Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are the most popular strategies known so far .

- Results or Outcomes : These methods have led to the synthesis of functionalized regioregular polythiophenes exhibiting fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .

Preparation of Poly (3,3′′′-dimethyl- (2,2′:5′,2′:5′,2′′′)tetrathiophene)

- Summary of the Application : 2-Bromo-3-methylthiophene was used in the preparation of poly (3,3′′′-dimethyl- (2,2′:5′,2′:5′,2′′′)tetrathiophene), a type of polymer .

- Methods of Application or Experimental Procedures : The specific methods of preparation are not detailed in the source .

- Results or Outcomes : The outcome of the process is the successful synthesis of the polymer .

Palladium(0) Catalyzed Suzuki Cross-Coupling Reaction

- Summary of the Application : The Suzuki reaction is a convenient method for C–C bond formations in organic molecules . In this research, novel derivatives of 2,5-dibromo-3-methylthiophene were synthesized via the Suzuki coupling reaction .

- Methods of Application or Experimental Procedures : The specific methods of preparation are not detailed in the source .

- Results or Outcomes : The synthesized compounds showed promising antibacterial activity against tested strains . Some compounds also showed potential antiurease activity .

Kumada Catalyst-Transfer Polycondensation

- Summary of the Application : Kumada catalyst-transfer polycondensation was used to synthesize regioregular poly{3-[(S)-(2-methylbutyloxy)methyl]thiophene} .

- Methods of Application or Experimental Procedures : The specific methods of preparation are not detailed in the source .

- Results or Outcomes : The outcome of the process is the successful synthesis of the polymer .

安全和危害

The safety information for 2-Bromo-5-methoxythiophene indicates that it should be handled with care to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound . It is also advised to ensure adequate ventilation and to avoid ingestion and inhalation .

未来方向

The study of the physical and chemical properties of thiophene derivatives, including 2-Bromo-5-methoxythiophene, has received much attention because they are incorporated in natural products, medicines, functional materials, and photoresponsive dyes . The results of the autopolymerization study provide useful information for the design of monomers via autopolymerization .

属性

IUPAC Name |

2-bromo-5-methoxythiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrOS/c1-7-5-3-2-4(6)8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPQXZDIPWYWJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00576215 | |

| Record name | 2-Bromo-5-methoxythiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-methoxythiophene | |

CAS RN |

57070-77-6 | |

| Record name | 2-Bromo-5-methoxythiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B1284111.png)

![3-(Tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B1284113.png)

![N-[2-(Phenylthio)ethyl]-2-propen-1-amine](/img/structure/B1284122.png)

![6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid](/img/structure/B1284139.png)